molecular formula C11H21ClN2O B1490814 2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one CAS No. 2097995-98-5

2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one

Cat. No.: B1490814
CAS No.: 2097995-98-5
M. Wt: 232.75 g/mol
InChI Key: LRAFTFMFJHRVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It features a chloro group, a piperazine ring, and a butanone moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-chlorobutanoyl chloride with 4-propylpiperazine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Industry: The compound is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one is similar to other compounds such as 2-chloro-1-(4-methylpiperazin-1-yl)butan-1-one and 2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one. These compounds differ in the alkyl group attached to the piperazine ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting effects on its reactivity and applications.

Comparison with Similar Compounds

  • 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one

  • 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one

  • 2-Chloro-1-(4-butylpiperazin-1-yl)butan-1-one

This comprehensive overview provides a detailed understanding of 2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-(4-propylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-3-5-13-6-8-14(9-7-13)11(15)10(12)4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAFTFMFJHRVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-propylpiperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.